![molecular formula C10H13BrClN3O B2673363 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-18-0](/img/structure/B2673363.png)

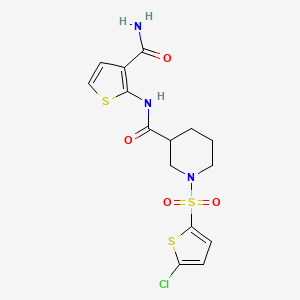

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazoles are a type of heterocyclic compound that play a crucial role in many biological processes and are used in various applications . A similar compound, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, has been identified . It’s a solid compound with the empirical formula C7H12Cl2N2O .

Synthesis Analysis

Imidazoles can be synthesized through a variety of methods. Recent advances have focused on the regiocontrolled synthesis of substituted imidazoles . These methods often revolve around the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazoles involves a five-membered ring with two nitrogen atoms. For the similar compound 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride, the molecular weight is 211.09 .Chemical Reactions Analysis

The chemical reactions involving imidazoles can be quite diverse, given their presence in a variety of functional molecules . The specifics would depend on the exact structure and substituents of the imidazole .Physical And Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary depending on their specific structure. For instance, 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride is a solid .Aplicaciones Científicas De Investigación

Fluorescent Molecule Synthesis

Imidazole derivatives, such as the one , have been used in the synthesis of strongly fluorescent molecules . These molecules exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .

Optoelectronic Devices

The fluorescent molecules synthesized from imidazole derivatives have potential applications in optoelectronic devices, including organic light emitting diodes (OLEDs) . They can also be used in security systems, displays, sensors, memory devices, and data storage .

Fluorescence Switching Materials

The structure-property relationship of these fluorescent molecules can be used to design fluorescence switching materials . This is particularly useful in applications where external stimuli induced fluorescence switching is required .

Chemical Synthesis

Imidazole derivatives can be used in the synthesis of other complex chemical compounds . For example, they can be used in the production of di- and tri-substituted imidazolones .

N–H Functionalization

A novel and practical route to synthesize imidazol [1,5- a ]indoles and pyrrolo [1,2- c ]imidazoles via N–H functionalization has been developed . This could open up new possibilities in the field of organic synthesis .

Anti-Markovnikov Alkene Hydromethylation

Paired with a Matteson–CH 2 –homologation, our protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYZSCBBKUJDRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B2673284.png)

![2-({4-Methyl-5,12-dithia-3-azatricyclo[7.3.0.0,2,6]dodeca-1,3,6,8,10-pentaen-8-yl}oxy)acetic acid](/img/structure/B2673285.png)

![(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2673288.png)

![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)

![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)

![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)

![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)

![2-((6-benzyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2673297.png)

![Tert-butyl N-[[3-(but-2-ynoylamino)oxetan-3-yl]methyl]carbamate](/img/structure/B2673299.png)